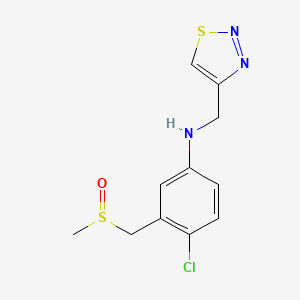
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline, also known as CMNT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This may lead to changes in biochemical and physiological processes, which could have therapeutic implications.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and receptors, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. These effects make this compound a promising candidate for further investigation in various scientific research fields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline in lab experiments is its potential to target specific enzymes and receptors, which could lead to the development of more effective drugs. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research involving 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline, including further investigation of its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential applications in various scientific research fields. Additionally, studies could be conducted to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its biochemical and physiological effects make it a promising candidate for further investigation in various fields, including pharmacology, biochemistry, and neuroscience. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound that could lead to the development of more effective drugs and therapies.
Méthodes De Synthèse
The synthesis of 4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline involves a multi-step process, which includes the preparation of starting materials and the use of various reagents and solvents. The exact details of the synthesis method may vary depending on the specific laboratory and equipment used.
Applications De Recherche Scientifique
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been found to have activity against certain enzymes and receptors, which may make it useful for drug discovery and development.
Propriétés
IUPAC Name |
4-chloro-3-(methylsulfinylmethyl)-N-(thiadiazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS2/c1-18(16)7-8-4-9(2-3-11(8)12)13-5-10-6-17-15-14-10/h2-4,6,13H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTETZFZCKCPLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)NCC2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7648667.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648674.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)

![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![N-[4-[(4-methylpyrazol-1-yl)methyl]phenyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B7648723.png)
![1-Methyl-5-[(1-propan-2-ylpiperidin-4-yl)amino]-6-thiophen-2-ylpiperidin-2-one](/img/structure/B7648732.png)
![[(1R,4S)-4-[1-(5-fluoropyridin-3-yl)ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648736.png)
![[(1R,4S)-4-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7648743.png)
![2-[1-[[(1-Propan-2-ylpiperidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B7648744.png)